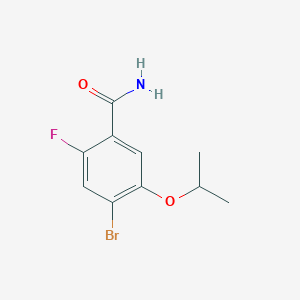

4-Bromo-2-fluoro-5-isopropoxybenzamide

Description

Properties

Molecular Formula |

C10H11BrFNO2 |

|---|---|

Molecular Weight |

276.10 g/mol |

IUPAC Name |

4-bromo-2-fluoro-5-propan-2-yloxybenzamide |

InChI |

InChI=1S/C10H11BrFNO2/c1-5(2)15-9-3-6(10(13)14)8(12)4-7(9)11/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

AEGNBNXCVBLQJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)C(=O)N)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of 4-Bromo-2-fluoro-5-isopropoxybenzamide generally involves the following key stages:

- Preparation of 2-fluoro-4-bromobenzene or related intermediates

- Introduction of the isopropoxy group at the 5-position

- Conversion of the aldehyde or acid intermediate to the benzamide

The preparation typically starts from halogenated toluene or dibromo-fluorobenzene derivatives, which undergo selective halogenation, fluorination, and functional group transformations.

Preparation of 2-Fluoro-4-bromobenzene Intermediates

According to CN1157812A, 2-fluoro-4-bromotoluene and related benzyl bromide derivatives are prepared starting from para-aminotoluene via a multi-step sequence:

| Step | Conditions & Reagents | Outcome |

|---|---|---|

| Salt formation | Para-toluidine with sulfuric acid at 0-35°C, 1-2 h | Para-toluidine sulfate |

| Nitration | Mixed acid (H2SO4/HNO3) at -5 to +5°C, 1-2 h | 3-nitro-4-methyl aniline sulfate |

| Diazotization | Sodium nitrite solution at <20°C, 1-2 h | Diazonium salt |

| Bromination | Cuprous bromide solution at 70-100°C, 0.5-1 h | 2-nitro-4-toluene bromide |

| Reduction | Sodium sulfide solution (20-25%) at pH 7, reflux 15-20 h | 2-amino-4-toluene bromide |

| Diazotization fluoridation | Anhydrous HF, 8-12°C, 1-2 h; sodium nitrite addition at -3 to +3°C | 2-fluoro-4-toluene bromide |

| Light bromination | UV light >3000 Å, 160-180°C, bromine addition 2 h | 2-fluoro-4-bromo benzyl bromide |

This sequence yields 2-fluoro-4-bromo benzyl bromide, a key intermediate for further functionalization.

Introduction of the Isopropoxy Group

The isopropoxy substituent at the 5-position is typically introduced via nucleophilic aromatic substitution or metal-catalyzed etherification of a suitable halogenated precursor.

A related process for 4-bromo-2-methoxybenzaldehyde (a methoxy analog) involves:

- Metal-halogen exchange of 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in THF at 0-5°C

- Formylation with dimethylformamide (DMF) to give 2-fluoro-4-bromobenzaldehyde

- Subsequent reaction with methanol and potassium carbonate to yield the methoxybenzaldehyde

By analogy, replacing methanol with isopropanol or using isopropyl magnesium chloride can introduce the isopropoxy group at the 5-position after appropriate metalation and substitution steps.

Conversion to Benzamide

The final benzamide group is formed by converting the corresponding acid or acid chloride to the amide. For example, the acid chloride of 4-bromo-2-fluorobenzoic acid is prepared using chlorinating agents such as oxalyl chloride, thionyl chloride, or phosphorus chlorides at 25-55°C in solvents like dichloromethane, toluene, or ethyl acetate. The acid chloride is then reacted with ammonia or amines to yield the benzamide.

Detailed Reaction Conditions and Data

Research Findings and Perspectives

The multi-step synthesis from para-aminotoluene to 2-fluoro-4-bromo intermediates is well-documented with good control over regioselectivity and functional group transformations.

The metal-halogen exchange and formylation steps are highly selective at low temperatures (0-5°C), avoiding cryogenic conditions, which is advantageous for scale-up and industrial application.

The etherification step to introduce the isopropoxy group can be adapted from methoxybenzaldehyde syntheses by substituting methanol with isopropanol or using isopropyl magnesium reagents, allowing for flexible synthesis of various alkoxy-substituted benzaldehydes or benzamides.

The conversion of the acid to acid chloride using various chlorinating agents in different solvents at mild temperatures is a robust step enabling efficient amide formation.

The overall yields and purity depend on careful control of reaction conditions, particularly temperature and reagent addition rates during diazotization and halogenation steps.

Summary Table of Preparation Methods

The preparation of This compound involves a combination of classical aromatic substitution, diazotization, halogenation, metal-halogen exchange, etherification, and amide formation reactions. The key to efficient synthesis lies in the controlled introduction of halogens and the isopropoxy group, followed by conversion to the benzamide functionality. The methods discussed provide a robust framework for laboratory and industrial synthesis, supported by detailed reaction conditions and yields from patent literature.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-isopropoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluoro-5-isopropoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: The compound can be used in the development of novel materials with unique properties, such as polymers or liquid crystals.

Biological Studies: It serves as a probe in biological assays to study the interactions of small molecules with biological targets.

Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The isopropoxy group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Research Implications and Limitations

- Biological Activity : While the patent compound is designed for undisclosed therapeutic applications, the target compound’s lack of N-aryl substitution may limit its direct bioactivity. Both compounds, however, could serve as intermediates for kinase inhibitors or protease modulators, given their halogen-rich motifs.

- Data Gaps : Empirical data on the target compound’s solubility, stability, and synthetic protocols are absent in available literature. Direct comparisons require further experimental validation.

Q & A

Q. What synthetic strategies are recommended for preparing 4-Bromo-2-fluoro-5-isopropoxybenzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A multi-step synthesis is typical for such substituted benzamides. Start with a bromo-fluoro-benzene derivative (e.g., 4-bromo-2-fluorobenzoic acid ), introduce the isopropoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Protect the carboxylic acid group as an ethyl ester to avoid side reactions during etherification . Final amidation can be achieved using NH₃ or a primary amine in the presence of a coupling agent (e.g., EDC/HOBt). Yield Optimization Factors :

- Temperature : Higher temperatures (100–120°C) improve SNAr kinetics but may degrade sensitive groups.

- Catalyst : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) and aryl carbon shifts in ¹³C NMR .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (Br/F contributions) .

- X-ray Crystallography (if crystals form): Resolve stereochemical ambiguities and confirm substituent geometry .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for this compound across solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity, hydrogen-bonding capacity, and temperature. Design a systematic study:

- Solvent Screening : Test aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents.

- Temperature Gradients : Measure solubility at 25°C, 40°C, and 60°C to identify thermodynamic trends.

- Co-solvent Systems : Blend DMSO with water to enhance solubility via amphiphilic interactions .

Example Data Table :

| Solvent | Solubility (mg/mL, 25°C) | Temp. Coefficient |

|---|---|---|

| DMSO | 45.2 ± 1.3 | +0.12 mg/mL/°C |

| Methanol | 8.7 ± 0.5 | +0.05 mg/mL/°C |

| Water | <0.1 | N/A |

Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways:

- Bromine Reactivity : Calculate Fukui indices to identify electrophilic sites for Suzuki-Miyaura coupling .

- Fluorine Effects : Assess electron-withdrawing effects on aryl ring electron density using Mulliken charges.

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on transition states .

Key Findings : - The bromine atom at position 4 is highly reactive toward Pd-catalyzed coupling.

- The isopropoxy group sterically hinders ortho-substitution but enhances para-directing effects .

Q. How should researchers design experiments to address discrepancies in reported catalytic efficiencies for amidation reactions involving this compound?

- Methodological Answer : Apply factorial design to isolate variables :

- Factors : Catalyst type (e.g., EDC vs. DCC), solvent (DMF vs. THF), temperature (25°C vs. 50°C).

- Response Variables : Yield, purity, reaction time.

Example Experimental Matrix :

| Run | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | EDC | DMF | 25 | 78 |

| 2 | DCC | THF | 50 | 65 |

| Analysis : Use ANOVA to identify significant interactions (e.g., DMF improves EDC efficacy at lower temps). |

Data Contradiction Analysis

Q. What methodologies can reconcile conflicting NMR data for the isopropoxy group’s conformational flexibility?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., –40°C to +80°C) can resolve rotational barriers. For example, coalescence temperatures near 0°C suggest low energy barriers (<50 kJ/mol) for isopropoxy rotation . Compare with X-ray data to correlate solid-state vs. solution-phase behavior .

Methodological Framework Integration

Q. How can a theoretical framework guide the development of this compound as a kinase inhibitor intermediate?

- Methodological Answer : Link synthesis to structure-activity relationship (SAR) models:

- Hypothesis : The isopropoxy group enhances membrane permeability via lipophilicity (logP > 2.5).

- Validation : Synthesize analogs with varied alkoxy groups and test in vitro kinase inhibition (IC₅₀) .

- Computational Support : Docking studies (e.g., AutoDock Vina) predict binding affinity to ATP pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.